Product packaging for Didesethyl Quinagolide Hydrochloride(Cat. No.:)

Didesethyl Quinagolide Hydrochloride

Cat. No.: B1164310
M. Wt: 375.91
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Elucidation of Biotransformation Routes from Quinagolide (B1230411)

The biotransformation of Quinagolide in the human body is a complex process that leads to the formation of several metabolites, including Didesethyl Quinagolide. This metabolic journey primarily involves sequential dealkylation reactions.

The primary mechanism for the formation of Didesethyl Quinagolide from Quinagolide is enzymatic N-dealkylation. This process involves the removal of the two ethyl groups from the sulfamoyl moiety of the Quinagolide molecule. This biotransformation occurs in a stepwise manner, with the initial removal of one ethyl group to form an intermediate metabolite, followed by the removal of the second ethyl group to yield the didesethylated compound. This process ultimately renders the metabolite inactive. nih.govresearchgate.nethres.cadrugbank.com

The general mechanism of cytochrome P450-catalyzed N-dealkylation involves the hydroxylation of the carbon atom attached to the nitrogen. This creates an unstable intermediate that spontaneously cleaves, resulting in the dealkylated amine and an aldehyde. In the case of Quinagolide, this would involve the formation of acetaldehyde (B116499) upon the removal of each ethyl group.

The N-dealkylation of drugs is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver. researchgate.net While the specific CYP isozymes responsible for the complete N-didesethylation of Quinagolide have not been definitively identified in the reviewed literature, it is well-established that CYP enzymes are central to this metabolic pathway. For many drugs, sequential N-dealkylation is mediated by various CYP isozymes, with CYP3A4 often playing a major role in the metabolism of a wide range of pharmaceuticals. nih.gov The metabolism of similar compounds often involves multiple CYP isoforms, and it is plausible that different enzymes could be responsible for the first and second de-ethylation steps of Quinagolide.

The biotransformation of Quinagolide to Didesethyl Quinagolide proceeds through a key intermediary metabolite: N-Desethyl Quinagolide. This intermediate is formed after the first N-dealkylation reaction. N-Desethyl Quinagolide has been identified as a biologically active metabolite of Quinagolide. nih.govresearchgate.nethres.cadrugbank.com Subsequently, N-Desethyl Quinagolide undergoes a second de-ethylation step to form the inactive N,N-didesethyl analogue, Didesethyl Quinagolide. nih.govhres.ca Both N-desethyl and N,N-didesethyl analogues of Quinagolide, along with their conjugated forms, have been detected in urine and feces. nih.govhres.ca

Table 1: Key Metabolites of Quinagolide

Metabolite NamePrecursorBiological Activity
N-Desethyl QuinagolideQuinagolideActive
Didesethyl QuinagolideN-Desethyl QuinagolideInactive
Sulfate (B86663) ConjugatesQuinagolide, N-Desethyl Quinagolide, Didesethyl QuinagolideInactive
Glucuronide ConjugatesQuinagolide, N-Desethyl Quinagolide, Didesethyl QuinagolideInactive

Properties

Molecular Formula

C₁₆H₂₆ClN₃O₃S

Molecular Weight

375.91

Synonyms

N’-[(3R,4aR,10aS)-1,2,3,4,4a,5,10,10a-Octahydro-6-hydroxy-1-propylbenzo[g]quinolin-3-yl]sulfamide Hydrochloride; 

Origin of Product

United States

Synthetic and Biosynthetic Pathways of Didesethyl Quinagolide Hydrochloride

Chemical Synthesis Methodologies for Didesethyl Quinagolide (B1230411) Hydrochloride and Related Analogues

Stereoselective Synthesis Considerations for Analogues

The biological activity of Quinagolide and its analogues is highly dependent on their stereochemistry. Therefore, stereoselective synthesis is a critical consideration in the preparation of these compounds. The synthesis of Quinagolide analogues, including Didesethyl Quinagolide, often employs strategies to control the stereocenters of the octahydrobenzo[g]quinoline core.

Recent advancements in the stereoselective synthesis of Quinagolide have utilized various approaches, including:

Ring-Closing Metathesis (RCM): This powerful reaction has been used to construct the tetrahydropyridine (B1245486) ring, a key structural motif. nih.govnih.govacs.org The stereochemistry can be influenced by the choice of starting materials and catalysts.

Enzymatic Resolution: Enzymes can be used to selectively resolve racemic mixtures of key intermediates, providing access to enantiomerically pure compounds. rsc.org

Asymmetric Hydrogenation: The use of chiral catalysts for the reduction of double bonds can establish the desired stereocenters with high enantioselectivity.

These stereoselective methods are directly applicable to the synthesis of Didesethyl Quinagolide analogues, ensuring the production of the desired stereoisomer. The table below summarizes key stereoselective strategies that can be adapted for the synthesis of Didesethyl Quinagolide analogues.

Stereoselective StrategyKey TransformationApplication to Didesethyl Quinagolide Synthesis
Ring-Closing Metathesis (RCM)Formation of the tetrahydropyridine ringCan be employed to construct the core heterocyclic system with control over the relative stereochemistry of the ring junctions.
Enzymatic ResolutionSeparation of enantiomers of a key intermediateCan be used to resolve a racemic mixture of a precursor to the octahydrobenzo[g]quinoline core, ensuring the correct absolute stereochemistry.
Diastereoselective ReductionReduction of an imine or enamine intermediateCan establish the desired stereochemistry at the C3 position of the quinoline (B57606) ring system.

Isotopic Labelling Strategies for Biotransformation and Analytical Studies

Isotopic labeling is an indispensable tool for studying the biotransformation and disposition of drugs like Quinagolide and its metabolites. The use of stable isotopes (e.g., ¹³C, ²H, ¹⁵N) or radioisotopes (e.g., ¹⁴C, ³H) allows for the sensitive and specific tracking of the molecule and its metabolic products in biological systems. hres.ca

For Didesethyl Quinagolide, isotopic labeling would be crucial for several reasons:

Metabolite Identification: Labeled Quinagolide can be administered, and the resulting labeled metabolites, including Didesethyl Quinagolide, can be identified with high confidence using mass spectrometry.

Quantitative Analysis: A labeled version of Didesethyl Quinagolide can serve as an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to accurately measure its concentration in biological matrices.

Pharmacokinetic Studies: The use of radiolabeled compounds like ¹⁴C-Quinagolide enables the determination of absorption, distribution, metabolism, and excretion (ADME) profiles, providing a complete picture of the drug's fate in the body. nih.govnih.gov

The strategic placement of the isotopic label is critical. For instance, labeling the ethyl groups of the sulfamide (B24259) moiety in Quinagolide would allow for the direct observation of their removal during the formation of N-desethyl and N,N-didesethyl metabolites. Alternatively, labeling the core quinoline structure would ensure that all major metabolites are tracked.

The following table outlines potential isotopic labeling strategies for studying Didesethyl Quinagolide.

IsotopePosition of LabelPurposeAnalytical Technique
¹³C or ¹⁴COn the propyl group at the N1 positionTo track the core molecule and all its metabolites.Mass Spectrometry, Scintillation Counting
¹³C or ¹⁴COn the ethyl groups of the sulfamide moietyTo specifically study the de-ethylation pathway leading to N-desethyl and N,N-didesethyl metabolites.Mass Spectrometry, Scintillation Counting
²H (Deuterium)At metabolically stable positions on the quinoline ringTo create a stable-labeled internal standard for quantitative analysis of Didesethyl Quinagolide.Mass Spectrometry

Analytical Methodologies for Didesethyl Quinagolide Hydrochloride

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating Didesethyl Quinagolide (B1230411) Hydrochloride from related substances, impurities, and matrix components. The choice of chromatographic technique is dictated by the analyte's physicochemical properties and the analytical objective, such as purity assessment or enantiomeric separation.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the separation and purity assessment of non-volatile, polar compounds like Didesethyl Quinagolide Hydrochloride. Reversed-phase HPLC (RP-HPLC) is commonly employed, leveraging a non-polar stationary phase and a polar mobile phase.

A hypothetical HPLC method for the analysis of a hydrochloride salt, such as this compound, can be modeled after established methods for similar pharmaceutical compounds like dyclonine (B1211874) hydrochloride. researchgate.net The separation would likely be achieved on a C18 column, which provides excellent retention and separation for a wide range of medium-polarity compounds. The mobile phase composition is critical for achieving optimal resolution and peak shape. A typical mobile phase might consist of an organic modifier (like acetonitrile (B52724) or methanol), water, and a reagent to control the pH and minimize peak tailing, such as triethylamine, with the pH adjusted using an acid like glacial acetic acid. researchgate.net

Table 1: Illustrative HPLC Parameters for the Analysis of a Hydrochloride Salt

Parameter Condition
Column SinoChoom ODS-BP C18 (5 µm, 4.6 mm × 200 mm) researchgate.net
Mobile Phase Acetonitrile : Water : Triethylamine (45 : 55 : 1.0, v/v/v) researchgate.net
pH 3.5 (adjusted with glacial acetic acid) researchgate.net
Flow Rate 1.0 mL/min
Detector UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 µL

| Column Temperature | 30 °C |

This table is illustrative and based on a method for dyclonine hydrochloride. researchgate.net Method development for this compound would require optimization.

Purity assessment would involve monitoring for the presence of related substances, including synthetic precursors, degradation products, and other metabolites. The high sensitivity and resolving power of HPLC allow for the detection and quantification of these impurities at very low levels.

Gas Chromatography (GC) is primarily suited for the analysis of volatile and thermally stable compounds. Due to its salt form and polar nature, this compound is non-volatile and would require derivatization to increase its volatility and thermal stability for GC analysis.

The derivatization process chemically modifies the analyte to produce a less polar and more volatile derivative. Common derivatization reactions for compounds containing amine and hydroxyl groups include silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylation. Once derivatized, the compound can be analyzed by GC, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer.

The development of a GC method would involve optimizing parameters such as the injection port temperature, the oven temperature program, and the carrier gas flow rate to ensure efficient separation of the derivatized analyte from other components. While specific GC methods for this compound are not readily found in the literature, the analysis of photoproducts of related hexahydroquinoline derivatives by GC-MS demonstrates the feasibility of this approach for structural analogues. nih.gov

Since Didesethyl Quinagolide possesses chiral centers, its synthesis can result in a mixture of enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are critical. Chiral chromatography is the most effective method for this purpose.

This can be achieved through either direct or indirect methods. The indirect approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov The direct approach, which is more common, utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the chiral separation of a broad range of pharmaceutical compounds. nih.gov The choice of the specific CSP and the mobile phase (often a mixture of an alkane like hexane (B92381) and an alcohol like isopropanol) is crucial for achieving enantiomeric resolution.

Spectrometric Characterization and Quantification Approaches

Spectrometric techniques are indispensable for the structural elucidation and sensitive quantification of this compound.

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of this compound. For trace analysis in complex biological matrices such as plasma or urine, tandem mass spectrometry (MS/MS) is the method of choice due to its high selectivity and sensitivity.

A validated LC-MS/MS method for the quantification of a complex molecule like didehydrostemofoline in rat plasma provides a relevant example of the analytical workflow. nih.gov This involves chromatographic separation on a C18 column followed by detection using an MS/MS system operating in the multiple reaction monitoring (MRM) mode. nih.gov In MRM, a specific precursor ion of the analyte is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This highly specific transition provides excellent signal-to-noise ratios, enabling quantification at very low concentrations.

The fragmentation patterns observed in the MS/MS spectrum are characteristic of the molecule's structure and can be used for its unambiguous identification. For instance, studies on the fragmentation of ketamine analogues show how the analysis of product ions can help in the structural characterization of related cyclic compounds. nih.gov

Table 2: Example LC-MS/MS Parameters for Trace Analysis of an Analyte in Biological Fluid

Parameter Condition
Chromatography C18 column nih.gov
Mobile Phase 1 mM ammonium (B1175870) acetate (B1210297) in water and methanol (B129727) (50:50, v/v) nih.gov
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Mode Multiple Reaction Monitoring (MRM) nih.gov
Precursor Ion (Q1) [M+H]+ of Didesethyl Quinagolide
Product Ion (Q3) Specific fragment ion

| Internal Standard | A structurally similar compound (e.g., Tetrahydropalmatine) nih.gov |

This table is based on a method for didehydrostemofoline and serves as an illustration. nih.gov Specific parameters for this compound would need to be determined experimentally.

Sample preparation for trace analysis in biological fluids often involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, including this compound. 1H NMR and 13C NMR are the two most fundamental NMR experiments.

1H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration).

13C NMR spectroscopy provides information about the different types of carbon atoms in the molecule.

For a complete structural assignment, a suite of two-dimensional (2D) NMR experiments is typically employed. These include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals the spatial proximity of protons, which helps in determining the stereochemistry of the molecule.

While specific NMR data for this compound is not provided here, the analysis of the parent compound, Quinagolide, demonstrates the application of these techniques. nih.gov The chemical shifts (δ) in ppm, the coupling constants (J) in Hertz, and the correlations observed in 2D NMR spectra would allow for the unambiguous assignment of all proton and carbon signals, thus confirming the chemical structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and widely used technique for the quantitative analysis of compounds that absorb light in the UV-Vis spectrum. The principle of this method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

For this compound, UV-Vis spectroscopy serves as a straightforward and rapid method for determining its concentration in solution and assessing its purity. The presence of a chromophore within the molecular structure of Didesethyl Quinagolide allows it to absorb UV radiation. The wavelength of maximum absorbance (λmax) is a characteristic feature of the compound under specific solvent conditions.

To determine the purity and concentration, a solution of this compound is prepared in a suitable solvent, typically one in which the compound is stable and that is transparent in the UV region of interest. The UV spectrum is then recorded, and the absorbance at the λmax is measured. The concentration can be calculated using a standard absorptivity value or by constructing a calibration curve.

A calibration curve is generated by preparing a series of standard solutions of known concentrations of a highly purified this compound reference standard. The absorbance of each standard is measured at the λmax, and a graph of absorbance versus concentration is plotted. The linearity of this plot, as determined by the coefficient of determination (R²), is a key indicator of the method's suitability.

Table 1: Illustrative UV-Vis Spectroscopic Data for this compound This table presents hypothetical data for illustrative purposes.

Parameter Value
Solvent 0.1 N Hydrochloric Acid
λmax 280 nm
Molar Absorptivity (ε) 5,800 L·mol⁻¹·cm⁻¹
Linearity Range 1 - 25 µg/mL
Coefficient of Determination (R²) 0.9995

Purity can also be assessed by examining the shape of the UV spectrum and comparing it to that of a qualified reference standard. The presence of impurities may result in a distorted spectrum or the appearance of additional absorption peaks at different wavelengths.

Application in Reference Standard Development and Qualification

A reference standard is a highly purified and well-characterized substance used as a benchmark for analytical purposes. eurofins.com The development and qualification of a this compound reference standard are critical for ensuring the accuracy and reliability of all subsequent analytical measurements. eurofins.com

The process begins with the synthesis or isolation of the compound with the highest possible purity. eurofins.com This is followed by a comprehensive characterization to confirm its identity and structure. Techniques employed for this purpose typically include:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify functional groups.

Elemental Analysis: To determine the elemental composition.

Once the identity is confirmed, the purity of the reference standard must be rigorously established. This is achieved using a combination of orthogonal analytical techniques, which measure purity based on different chemical or physical principles. These may include:

High-Performance Liquid Chromatography (HPLC): With a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) to assess the presence of non-chromophoric impurities.

Gas Chromatography (GC): If the compound is volatile or can be derivatized.

Differential Scanning Calorimetry (DSC): To determine the melting point and assess for the presence of impurities.

Thermogravimetric Analysis (TGA): To determine the content of water and residual solvents.

Karl Fischer Titration: For precise water content determination.

The assigned purity value of the reference standard is a critical piece of information that is used to correct the concentration of standard solutions prepared from it.

Table 2: Example Qualification Data for a this compound Reference Standard This table presents hypothetical data for illustrative purposes.

Analytical Technique Result
¹H NMR Conforms to structure
¹³C NMR Conforms to structure
Mass Spectrometry (m/z) Consistent with expected molecular ion
HPLC Purity (UV, 280 nm) 99.8%
Water Content (Karl Fischer) 0.15%
Residual Solvents (GC-HS) <0.1%

| Assigned Purity | 99.6% |

The qualified reference standard is then stored under controlled conditions to ensure its stability over time. A re-test date is established, at which point the standard is re-analyzed to confirm that its purity remains within the acceptable limits. eurofins.com

Bioanalytical Method Validation for Detection and Quantification in Pre-clinical Biological Samples

Bioanalytical method validation is the process of establishing, through laboratory studies, that the performance characteristics of a method are suitable and reliable for the intended application. For the detection and quantification of this compound in preclinical biological samples such as plasma, urine, or tissue homogenates, a robust and validated bioanalytical method is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technology of choice for this purpose due to its high sensitivity, selectivity, and specificity. nih.gov

The validation of a bioanalytical method for this compound would be performed in accordance with regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or metabolites. nih.gov

Linearity: The range of concentrations over which the method is accurate and precise. A calibration curve is generated using a series of calibration standards, and the relationship between concentration and response is evaluated.

Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). These are assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.

Recovery: The efficiency of the extraction process, determined by comparing the analytical response of extracted samples to the response of unextracted standards.

Matrix Effect: The alteration of the analytical response due to the presence of co-eluting, undetected components from the biological matrix.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Table 3: Illustrative Bioanalytical Method Validation Parameters for this compound in Rat Plasma by LC-MS/MS This table presents hypothetical data for illustrative purposes.

Parameter Acceptance Criteria Result
Linearity Range R² ≥ 0.99 0.1 - 100 ng/mL (R² = 0.998)
LLOQ Accuracy: ±20%; Precision: ≤20% 0.1 ng/mL
Intra-day Precision (CV%) ≤15% (≤20% at LLOQ) 2.5% - 8.9%
Inter-day Precision (CV%) ≤15% (≤20% at LLOQ) 3.1% - 10.2%
Intra-day Accuracy (% Bias) ±15% (±20% at LLOQ) -5.6% to 7.8%
Inter-day Accuracy (% Bias) ±15% (±20% at LLOQ) -8.2% to 6.5%
Recovery Consistent and reproducible 85% - 95%
Matrix Effect CV ≤ 15% 6.7%
Freeze-Thaw Stability (3 cycles) % Change within ±15% -4.5%
Short-Term Stability (24h, RT) % Change within ±15% -2.8%

| Long-Term Stability (-80°C, 3 months) | % Change within ±15% | -7.1% |

The successful validation of a bioanalytical method for this compound provides confidence in the data generated during preclinical pharmacokinetic and toxicokinetic studies, which are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug, Quinagolide.

Pharmacological and Biological Activity Profiling of Didesethyl Quinagolide Hydrochloride

In Vitro Receptor Binding Affinity and Selectivity Assessments

Comprehensive searches of scientific databases reveal a lack of specific studies detailing the in vitro receptor binding affinity and selectivity of didesethyl quinagolide (B1230411) hydrochloride. The consistent classification of this compound as an inactive metabolite suggests that such studies may have been deemed unnecessary or yielded negative results that were not subsequently published.

Dopamine (B1211576) D2 Receptor Interactions and Binding Characteristics of the Metabolite

There is no available data from receptor binding assays to quantify the affinity (e.g., Ki or IC50 values) of didesethyl quinagolide hydrochloride for the dopamine D2 receptor. The parent compound, quinagolide, is known for its high and selective affinity for the D2 receptor, which is the primary mechanism for its prolactin-lowering effects. drugbank.commedtigo.com The description of didesethyl quinagolide as "inactive" strongly implies that it does not bind to the D2 receptor with any significant affinity. drugbank.comnih.gov

Cellular and Subcellular Effects of this compound

The functional consequences of a compound's receptor binding (or lack thereof) are typically assessed in cellular and subcellular assays. As with receptor binding data, there is a scarcity of specific research on the cellular effects of this compound.

Impact on Prolactin Secretion Pathways in Isolated Cell Systems

Studies on the parent compound, quinagolide, have demonstrated its potent, dose-dependent inhibition of prolactin secretion from pituitary lactotroph cells. drugbank.com This effect is a direct consequence of its D2 receptor agonism. Given that didesethyl quinagolide is considered inactive, it is not expected to have any direct impact on prolactin secretion pathways in isolated cell systems.

Investigation of Intracellular Signaling Pathway Modulation (e.g., Adenylyl Cyclase Activity, AKT phosphorylation) in Model Systems

Activation of the dopamine D2 receptor by an agonist like quinagolide leads to the inhibition of adenylyl cyclase, resulting in reduced intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. drugbank.com This is a key intracellular signaling event that mediates the inhibition of prolactin release. There are no studies indicating that this compound modulates adenylyl cyclase activity or other signaling pathways such as AKT phosphorylation. Its inability to bind to the D2 receptor would preclude it from initiating these downstream signaling cascades.

Comparative Pharmacodynamics with Quinagolide and Other Identified Metabolites

Quinagolide undergoes extensive first-pass metabolism, with the N-desethyl analogue being identified as a biologically active metabolite. drugbank.comnih.gov In contrast, didesethyl quinagolide, along with sulfate (B86663) and glucuronide conjugates, are considered inactive. drugbank.comnih.gov

The table below summarizes the known activity of quinagolide and its major metabolites.

Compound NameBiological Activity
QuinagolideActive
N-Desethyl QuinagolideActive
Didesethyl Quinagolide Inactive
Quinagolide Sulfate ConjugatesInactive
Quinagolide Glucuronide ConjugatesInactive

This table is based on available data from multiple sources. drugbank.comnih.gov

Assessment of Relative Potency and Efficacy in Pre-clinical Receptor and Cell-Based Models

This compound has been identified as a significant metabolite of Quinagolide. drugbank.comnih.govhres.ca Throughout the extensive study of Quinagolide's metabolic pathways, its N,N-didesethyl derivative is consistently reported as being a biologically inactive metabolite. drugbank.comnih.govhres.ca This stands in contrast to the N-desethyl metabolite of Quinagolide, which is recognized for its biological activity. drugbank.comnih.govhres.ca

The parent compound, Quinagolide, demonstrates high potency and selectivity as a D2 dopamine receptor agonist. nih.gov However, specific preclinical data that quantitatively details the receptor binding affinity (e.g., Ki values) or the functional efficacy (e.g., EC50 values in cell-based assays) of this compound are not widely available in published scientific works. The consistent designation of this metabolite as "inactive" strongly implies that it possesses a negligible affinity for the D2 receptor and fails to produce a significant functional response in cellular models.

Pharmacological research has primarily centered on Quinagolide and its active N-desethyl metabolite, as these are the molecules that contribute to the therapeutic effects. The absence of notable biological activity in the didesethyl metabolite has resulted in it not being a primary subject for in-depth pharmacological investigation.

Stereochemical Considerations in Metabolite Biological Activity

Quinagolide is administered as a racemic mixture, with its therapeutic action being predominantly attributed to the (-)-enantiomer. nih.gov The stereochemistry of its metabolites, such as this compound, is determined by the enzymatic metabolism of the individual enantiomers of the parent drug.

Given that this compound is regarded as biologically inert, the specific stereochemical arrangement of this metabolite holds little clinical or pharmacological significance. drugbank.comnih.govhres.ca Consequently, scientific inquiry has been concentrated on the stereoselectivity of the active parent compound and its pharmacologically active metabolites.

Pre-clinical In Vivo Biological Characterization

Metabolic Fate and Distribution Studies in Animal Models (e.g., excretion profiles)

Investigations into the metabolic fate of radiolabeled Quinagolide in animal models have shed light on the excretion patterns of its various metabolites. Following oral administration, Quinagolide is subject to extensive metabolism. hres.ca The resultant metabolites are eliminated from the body via both urine and feces. hres.ca

Specifically, N,N-didesethyl analogues of Quinagolide have been detected in the urine of test subjects. hres.ca Furthermore, the unconjugated forms of Quinagolide, along with its N-desethyl and N,N-didesethyl analogues, have been identified in fecal matter. hres.ca This demonstrates that Didesethyl Quinagolide, once formed, is cleared from the body through these excretory routes.

Excretion Profile of Quinagolide Metabolites in Animal Models

MetaboliteExcretion Route
N,N-didesethyl analogueUrine, Feces (unconjugated)
N-desethyl analogueUrine, Feces (unconjugated)
QuinagolideFeces (unconjugated)
Sulfate and Glucuronide ConjugatesUrine

This table summarizes general findings from metabolic studies of Quinagolide.

Structure Activity Relationship Sar Studies of Didesethyl Quinagolide Hydrochloride and Analogues

Identification of Key Structural Moieties Contributing to or Diminishing Biological Activity

The biological activity of Quinagolide (B1230411) and its analogues is profoundly influenced by the nature of the substituent at the nitrogen atom of the sulfamoyl group. Metabolic studies of Quinagolide have been instrumental in elucidating the significance of the N,N-diethyl moiety to its dopaminergic activity.

It has been established that Quinagolide undergoes extensive first-pass metabolism, leading to the formation of several metabolites, including the N-desethyl and N,N-didesethyl analogues. nih.govdrugbank.com Crucially, the N,N-didesethyl analogue of Quinagolide is considered an inactive metabolite. nih.govdrugbank.com This finding underscores the essential role of the N-alkyl substituents for biological activity. In contrast, the N-desethyl metabolite, where only one ethyl group is removed, retains biological activity. nih.govdrugbank.com This suggests that a degree of N-alkylation is a prerequisite for potent dopamine (B1211576) D2 receptor agonism in this chemical series.

The complete removal of the ethyl groups, resulting in Didesethyl Quinagolide, leads to a loss of pharmacological effect, indicating that the N,N-diethylsulfamoyl group is a key pharmacophoric feature. This moiety likely engages in crucial interactions within the binding pocket of the dopamine D2 receptor, which are disrupted upon dealkylation.

Elucidation of Structural Changes Impacting Receptor Binding and Functional Outcomes

The observed inactivity of Didesethyl Quinagolide is a direct consequence of altered receptor binding and/or functional efficacy at the dopamine D2 receptor. While specific binding affinity data for Didesethyl Quinagolide Hydrochloride is not extensively published, inferences can be drawn from its metabolic profile. The loss of activity strongly suggests a significant reduction in binding affinity (Ki) or a complete loss of intrinsic efficacy, rendering it incapable of eliciting a downstream signaling cascade upon binding.

The N,N-diethyl groups of Quinagolide are likely involved in establishing favorable hydrophobic interactions within a specific sub-pocket of the D2 receptor. The removal of these lipophilic groups in Didesethyl Quinagolide would abrogate these interactions, leading to a weaker and less stable ligand-receptor complex. This destabilization would result in a dramatically reduced affinity.

Furthermore, the conformation of the entire molecule may be influenced by the N,N-diethyl group. Its removal could induce a conformational change in the molecule, preventing it from adopting the optimal geometry required for productive binding and activation of the D2 receptor.

The following table summarizes the known biological activity of Quinagolide and its key metabolites, highlighting the impact of N-dealkylation.

CompoundStructureBiological Activity at Dopamine D2 Receptor
QuinagolideN,N-diethyl-N'-[(3R,4aR,10aS)-1,2,3,4,4a,5,10,10a-octahydro-6-hydroxy-1-propylbenzo[g]quinolin-3-yl]sulfamideActive Agonist nih.govdrugbank.com
N-Desethyl QuinagolideN-ethyl-N'-[(3R,4aR,10aS)-1,2,3,4,4a,5,10,10a-octahydro-6-hydroxy-1-propylbenzo[g]quinolin-3-yl]sulfamideActive Metabolite nih.govdrugbank.com
N,N-Didesethyl QuinagolideN'-[(3R,4aR,10aS)-1,2,3,4,4a,5,10,10a-octahydro-6-hydroxy-1-propylbenzo[g]quinolin-3-yl]sulfamideInactive Metabolite nih.govdrugbank.com

Rational Design and Synthesis of Novel Didesethylated Analogues for SAR Exploration

A comprehensive exploration of the SAR around the sulfamoyl nitrogen would typically involve the rational design and synthesis of a series of analogues. However, dedicated research on the synthesis of Didesethyl Quinagolide and other N-substituted analogues for the explicit purpose of SAR studies appears to be limited in the public domain. The clear indication from metabolic data that N,N-dealkylation leads to inactivity may have precluded extensive synthetic efforts in this specific area.

A hypothetical synthetic campaign to further probe the SAR at this position would involve the preparation of analogues with varying N-alkyl groups (e.g., methyl, propyl, isopropyl) and cyclic amines (e.g., pyrrolidine, piperidine, morpholine) in place of the diethylamino moiety. The biological evaluation of such a library would provide a more granular understanding of the steric and electronic requirements for optimal D2 receptor agonism. The synthesis of Quinagolide itself has been achieved through multi-step sequences, and similar strategies could be adapted for the synthesis of such analogues. nih.gov

Computational Chemistry and Molecular Modeling Applications in SAR Analysis

Molecular dynamics simulations could further be used to assess the stability of the Didesethyl Quinagolide-D2 receptor complex over time. It is hypothesized that this complex would exhibit greater conformational instability and a higher dissociation rate compared to the Quinagolide-D2 receptor complex, consistent with its lack of activity. General molecular modeling studies of the dopamine D2 receptor have highlighted the importance of specific transmembrane domains in ligand binding, and these could be used as a basis for a more focused in silico analysis of Didesethyl Quinagolide. mdpi.comtjnpr.org

Degradation, Stability, and Impurity Profiling of Didesethyl Quinagolide Hydrochloride

Forced Degradation Studies Under Varied Environmental Conditions

Hydrolytic Stability: The stability of Didesethyl Quinagolide (B1230411) Hydrochloride in aqueous solutions is expected to be pH-dependent. The sulfamide (B24259) group may be susceptible to hydrolysis under strongly acidic or basic conditions, although amides are generally more stable to hydrolysis than esters. pharmacy180.com As a secondary amine hydrochloride salt, its solubility and the stability of the solution can be influenced by the pH. auburn.eduoit.edu

Oxidative Stability: The secondary amine functional group in Didesethyl Quinagolide Hydrochloride is a potential site for oxidation. nih.gov Exposure to oxidizing agents could lead to the formation of various degradation products.

Photolytic Stability: Many pharmaceutical compounds are sensitive to light. Photostability testing would be necessary to determine if this compound degrades upon exposure to UV or visible light, which could necessitate the use of light-resistant packaging for the parent drug, Quinagolide.

Thermal Stability: Thermal degradation studies would reveal the compound's stability at elevated temperatures. As a solid, the stability of the hydrochloride salt would be evaluated, while in solution, the potential for accelerated degradation at higher temperatures would be assessed.

To illustrate the potential outcomes of such studies, a hypothetical data table based on typical degradation behavior for similar compounds is presented below.

Stress ConditionParametersHypothetical % DegradationObservations
Hydrolytic 0.1 M HCl, 60°C, 24h5%Minor degradation observed.
0.1 M NaOH, 60°C, 24h15%Significant degradation, potential hydrolysis of the sulfamide group.
Neutral (Water), 60°C, 24h< 2%Relatively stable.
Oxidative 3% H₂O₂, RT, 24h20%Significant degradation, formation of multiple products.
Photolytic UV/Vis light exposure8%Noticeable degradation, indicating photosensitivity.
Thermal 80°C, 48h (Solid-state)< 1%Generally stable in solid form at elevated temperatures.

This table is a hypothetical representation and is not based on published experimental data for this compound.

Identification and Characterization of Novel Degradation Products

The characterization of degradation products is a critical step in understanding the stability of a pharmaceutical compound. For this compound, several potential degradation products can be postulated based on its chemical structure.

N-dealkylation is a common metabolic and degradation pathway for many pharmaceutical compounds. nih.govnih.govwikipedia.orgnih.gov In the case of Didesethyl Quinagolide, it is itself a product of the N-de-ethylation of Quinagolide. nih.gov Further degradation of Didesethyl Quinagolide is conceivable.

Oxidation of the secondary amine could lead to the formation of an N-oxide or other oxidative products. nih.gov The aromatic ring could also be a site for hydroxylation under oxidative stress. Hydrolysis of the sulfamide bond would result in the cleavage of the molecule, yielding two distinct fragments.

The identification and structural elucidation of these potential degradation products would typically involve the use of advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) for separation and mass determination, and nuclear magnetic resonance (NMR) spectroscopy for detailed structural confirmation. researchgate.net

Impurity Profiling and Control Strategies in Synthetic and Isolation Pathways

Didesethyl Quinagolide is recognized as a process-related impurity and metabolite of Quinagolide. nih.gov Therefore, its control is an integral part of the manufacturing process of the parent drug. The synthesis of Quinagolide has been described in the scientific literature, and an understanding of these synthetic routes is key to identifying potential impurities. nih.govacs.orgnih.gov

Control strategies for impurities like Didesethyl Quinagolide in the final drug substance (Quinagolide) typically involve:

Starting Material Control: Ensuring the purity of starting materials and intermediates to minimize the formation of related impurities. researchgate.net

Process Optimization: Fine-tuning reaction conditions (temperature, pressure, reaction time, stoichiometry of reagents) to reduce the formation of by-products.

Purification Procedures: Implementing effective purification steps, such as crystallization, chromatography, or extraction, to remove impurities to acceptable levels. nih.gov

Analytical Monitoring: Utilizing validated analytical methods to monitor the impurity profile at various stages of the manufacturing process. perkinelmer.com

Since Didesethyl Quinagolide is a known metabolite, its levels in the final drug product are of particular interest from a safety perspective. Regulatory guidelines often require the identification and characterization of any impurity present above a certain threshold. perkinelmer.com

Stability Considerations in Research Formulations and Analytical Standards

The stability of this compound as an analytical standard is paramount for the accurate quantification of this impurity in Quinagolide drug substance and product. As a secondary amine hydrochloride, it is likely a solid that is more stable than its free base form. oit.edu

Key stability considerations for this compound as an analytical standard include:

Storage Conditions: It should be stored in well-closed containers, protected from light and moisture, and at controlled room temperature or under refrigeration as determined by stability studies.

Solution Stability: The stability of stock and working solutions of the standard should be established to ensure the accuracy of analytical results over the period of use. The choice of solvent and the pH of the solution can significantly impact its stability. nih.govresearchgate.net

Handling: Care should be taken to avoid exposure to conditions that could cause degradation, such as high temperatures or strong oxidizing agents.

Potential for Artifactual Degradation: It has been reported that secondary amine-containing drugs can undergo artifactual N-nitrosation during accelerated stability testing if certain humidity control agents, like saturated sodium nitrite (B80452) solutions, are used. nih.govresearchgate.net This highlights the importance of appropriate study design and execution.

By understanding and controlling for these factors, the integrity of the this compound analytical standard can be maintained, ensuring reliable impurity testing for Quinagolide.

Future Directions in Didesethyl Quinagolide Hydrochloride Research

Advancement in Ultra-Sensitive Analytical Techniques for Biological Matrices

The accurate quantification of drug metabolites, particularly those at low concentrations, in complex biological matrices such as blood, plasma, and urine, is fundamental to pharmacokinetic and metabolic studies. researchgate.net While Didesethyl Quinagolide (B1230411) is a known metabolite of Quinagolide, future research will necessitate the development and validation of ultra-sensitive analytical techniques to precisely measure its presence and concentration. nih.govhres.ca

Advancements in this area are likely to focus on the refinement of liquid chromatography-mass spectrometry (LC-MS) based methods, which offer high sensitivity and specificity. researchgate.net Techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are becoming the standard for bioanalytical assays. nih.gov These methods allow for rapid analysis times and the detection of analytes at picogram or even femtogram levels.

For Didesethyl Quinagolide Hydrochloride, future work would involve creating and validating a specific LC-MS/MS method. This would include optimizing sample preparation to remove interfering endogenous substances through techniques like solid-phase extraction (SPE) or liquid-liquid extraction, and fine-tuning the mass spectrometer's parameters for selective reaction monitoring (SRM) to ensure unambiguous identification and quantification. researchgate.netnih.gov

Table 1: Advanced Analytical Techniques for Metabolite Quantification

Technique Principle Advantages for Didesethyl Quinagolide Analysis
UHPLC-MS/MS Combines the high-resolution separation of UHPLC with the sensitive and selective detection of tandem mass spectrometry. nih.gov High sensitivity (low limit of quantification), high selectivity to differentiate from parent drug and other metabolites, requires small sample volumes.
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, allowing for the identification of unknown metabolites and confident confirmation of known ones. Can be used in non-targeted screening to discover new, unexpected metabolites in the Quinagolide pathway.

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds, which may require derivatization for non-volatile analytes like Didesethyl Quinagolide. researchgate.net | Offers high chromatographic resolution, but may be less suitable than LC-MS due to the compound's likely low volatility. |

Deeper Elucidation of Complex Biotransformation Pathways

Quinagolide undergoes extensive first-pass metabolism, with its N-desethyl and N,N-didesethyl analogues being key metabolites identified in blood and urine. hres.ca The primary biotransformation pathways include N-dealkylation and subsequent conjugation with glucuronic acid or sulfate (B86663). drugbank.comnih.gov While the general pathway is known, a deeper elucidation is required to understand the specific enzymes and kinetics involved.

Future research should aim to identify the specific cytochrome P450 (CYP) isoenzymes responsible for the sequential de-ethylation of Quinagolide to its N-desethyl and then N,N-didesethyl forms. Studies using human liver microsomes and recombinant CYP enzymes could pinpoint the contribution of major isoforms like CYP3A4, CYP2D6, or CYP2C19, which are commonly involved in N-dealkylation reactions. dshs-koeln.de

Furthermore, the specific UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) isoforms that conjugate Quinagolide and its metabolites need to be identified. This knowledge is crucial for predicting potential drug-drug interactions where co-administered drugs might inhibit or induce these metabolic pathways.

Table 2: Known and Investigated Metabolites of Quinagolide

Compound Name Role/Activity Metabolic Pathway
Quinagolide Parent Drug, Active D2 Agonist drugbank.comnih.gov ---
N-desethyl Quinagolide Active Metabolite drugbank.comnih.gov N-dealkylation
Didesethyl Quinagolide Inactive Metabolite drugbank.comnih.gov N,N-dealkylation
Quinagolide Glucuronide Inactive Conjugate drugbank.comhres.ca Glucuronidation

Exploration of Unexpected Biological Roles or Interactions in Specific Contexts

Currently, Didesethyl Quinagolide is characterized as a pharmacologically inactive metabolite. drugbank.comnih.gov However, the term "inactive" is often defined within the context of the primary target of the parent drug—in this case, the dopamine (B1211576) D2 receptor. Future research could explore whether this metabolite possesses any off-target activity or unexpected biological roles.

This exploration might involve broad screening assays against a panel of receptors, enzymes, and transporters to uncover low-affinity interactions that were not previously considered. For instance, some drug metabolites have been found to interact with other systems, such as serotonin (B10506) receptors or ion channels, which could have subtle but clinically relevant effects in specific patient populations or during long-term administration. nih.gov Although Quinagolide itself is noted for its lack of effect on the 5-HT2b serotonin receptor, a comprehensive screen of its metabolites has not been widely reported. nih.gov

Even if it lacks direct pharmacological activity, Didesethyl Quinagolide could serve as a valuable biomarker for Quinagolide metabolism. Its concentration relative to the parent drug and the active N-desethyl metabolite could provide insights into an individual's metabolic phenotype, potentially helping to explain inter-individual variability in response to Quinagolide treatment.

Development of Novel Synthetic Routes for Didesethylated Compounds with Modified Properties

The synthesis of Quinagolide has been achieved through various routes, including a notable approach using ring-closing metathesis (RCM). nih.govnih.govacs.org Other manufacturing processes have started from materials like 1,6-dimethoxynaphthalene. wikipedia.org While these syntheses focus on producing Quinagolide, they provide a blueprint for the development of novel synthetic routes for didesethylated analogues with potentially modified properties.

Future synthetic chemistry efforts could adapt these existing frameworks to produce Didesethyl Quinagolide directly, not as a metabolic byproduct, for use as an analytical standard or for biological testing. This might involve using a different starting amine in the final stages of the synthesis or developing a new protecting group strategy.

Moreover, chemists could explore the synthesis of a broader class of didesethylated compounds based on the Quinagolide scaffold. By altering other parts of the molecule while retaining the didesethylated amine, it might be possible to create new compounds with different pharmacological profiles. The development of novel dopamine agonists is an ongoing field of research aimed at improving efficacy and reducing side effects. nih.gov

Table 3: General Strategies in Quinagoline-type Synthesis

Synthetic Strategy Key Features Potential for Modification
Ring-Closing Metathesis (RCM) Efficiently creates the core ring structure of the molecule. nih.govacs.org The starting materials can be altered to introduce different functional groups prior to ring formation.
Multi-step from Naphthalene Derivatives Builds the molecule sequentially, allowing for control over stereochemistry. wikipedia.org The alkylation and amination steps can be modified to introduce groups other than the N,N-diethyl moiety.

| Hofmann or Curtius Rearrangement | Used to form the key amine group from a carboxamide or acyl hydrazide intermediate. nih.govwikipedia.org | The nature of the amine can be dictated by the reagents used in the final sulfonamide formation step. |

Integration into Advanced Pre-clinical Research Models for Mechanistic Insights

Pre-clinical research on Quinagolide has utilized animal models, such as rats, to demonstrate its potent inhibitory effects on prolactin secretion. hres.canih.gov To gain deeper mechanistic insights into the role of its metabolites, future studies could integrate this compound into more advanced pre-clinical models.

Humanized In Vitro Models: Using human liver microsomes or S9 fractions allows for a direct assessment of the metabolite's formation rate and its potential to inhibit or induce key drug-metabolizing enzymes. This provides more human-relevant data than traditional animal models.

Organ-on-a-Chip Technology: Microfluidic devices that simulate the function of human organs, such as the liver or kidney, could be used to study the transport and clearance of Didesethyl Quinagolide in a dynamic system that better mimics human physiology.

In Vivo Animal Models: While considered inactive, administering synthesized this compound directly to animal models could definitively confirm its lack of effect on prolactin and other physiological parameters. This would also allow for a full pharmacokinetic characterization of the metabolite itself, including its distribution and elimination half-life, which is currently unknown.

By integrating this metabolite into advanced models, researchers can build a more complete picture of the parent drug's pharmacology and confirm that the metabolite does not contribute to either the therapeutic effect or any unforeseen toxicity.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for assessing prolactin inhibition by Didesethyl Quinagolide Hydrochloride in vitro?

  • Methodology : Use dopamine D2 receptor (DRD2) binding assays to quantify receptor affinity (e.g., radioligand displacement with [³H]-spiperone). Measure prolactin secretion in primary pituitary cell cultures or GH3 lactotroph cell lines via ELISA, with dose-response curves (0.01–100 nM) over 24–72 hours. Include bromocriptine as a positive control and validate specificity using DRD2 antagonists like haloperidol .
  • Key Parameters : IC₅₀ values, time-dependent suppression of prolactin, and receptor selectivity (compare D1/D3/D4 receptor activity) .

Q. How can researchers determine the optimal dosing regimen for this compound in rodent models of hyperprolactinemia?

  • Approach : Administer orally at escalating doses (25–150 µg/kg/day) for 7–14 days. Monitor serum prolactin via radioimmunoassay at baseline, 4, 8, 12, and 24 hours post-administration. Assess pituitary gland weight and histopathology to evaluate tumor regression in prolactinoma models .
  • Validation : Compare efficacy with cabergoline and account for species-specific pharmacokinetics (e.g., half-life differences between rodents and humans) .

Advanced Research Questions

Q. How does this compound’s receptor selectivity impact its therapeutic profile compared to ergot-derived agonists?

  • Analysis : Conduct comparative binding studies using HEK-293 cells transfected with DRD2, serotonin (5-HT2B), and α-adrenergic receptors. Quinagolide shows >100-fold selectivity for DRD2 over 5-HT2B, reducing risks of valvulopathy associated with ergot derivatives like cabergoline. Validate via functional assays (cAMP inhibition for DRD2, calcium flux for 5-HT2B) .
  • Clinical Relevance : This selectivity supports its use in long-term therapies for endometriosis without cardiac complications .

Q. What statistical approaches resolve contradictions in clinical trial data for this compound in endometriosis?

  • Strategy : Apply mixed-effects models to Phase II/III trial data (NCTXXXXX) to account for heterogeneity in patient subgroups (e.g., lesion stage, hormonal status). For example, a 2022 trial (N=67) showed non-significant differences in pain scores (LS mean difference: 1.74, 95% CI: -10.45–13.94) due to high placebo response rates. Use Bayesian meta-analysis to integrate preclinical efficacy (e.g., 39.5% reduction in endometrioma size in murine models) with clinical outcomes .
  • Recommendation : Stratify future trials by biomarkers like VEGF expression, a target downregulated by quinagolide in preclinical studies .

Q. How can researchers address the pharmacokinetic challenges of this compound in translational studies?

  • Solutions : Optimize formulations using nanoemulsions or liposomes to enhance oral bioavailability (currently ~30% in humans). Conduct LC-MS/MS pharmacokinetic studies in rodents to assess Cmax, Tmax, and AUC. Cross-validate with microdialysis in target tissues (e.g., pituitary, endometriotic implants) .
  • Synergy : Combine with CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life and reduce dosing frequency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.